Product packaging for Benzyldidecylmethylammonium chloride(Cat. No.:CAS No. 32426-10-1)

Benzyldidecylmethylammonium chloride

Cat. No.: B14680216
CAS No.: 32426-10-1
M. Wt: 438.2 g/mol
InChI Key: MQWVSQIVACGLLU-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs)

Benzyldidecylmethylammonium (B12812421) chloride is classified as a quaternary ammonium compound (QAC). nih.gov QACs are a large and diverse group of organic compounds characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. nih.govacs.org This cationic nature is a defining feature of QACs and is fundamental to their function as surfactants. wikipedia.org These compounds are widely utilized for their antimicrobial, antistatic, and preservative properties in a variety of products, including disinfectants, cleaning agents, and personal care items. nih.govacs.org The general structure of a QAC consists of a positively charged nitrogen atom (N+) and a negatively charged counter-ion, typically a halide such as chloride (Cl-).

The properties and applications of individual QACs are determined by the nature of the four organic groups attached to the central nitrogen atom. acs.org These groups can vary significantly in their structure, including the length of alkyl chains, which plays a crucial role in the compound's physical and chemical behavior. ca.gov

Distinction and Relationship to Benzalkonium Chloride Homologues

Benzyldidecylmethylammonium chloride is closely related to a well-known group of QACs called benzalkonium chlorides (BACs). wikipedia.org BAC is not a single compound but rather a mixture of alkylbenzyldimethylammonium chlorides with alkyl chains of varying lengths, typically ranging from C8 to C18. nih.govwikipedia.orgnih.gov The most common homologues in commercial benzalkonium chloride are those with C12, C14, and C16 alkyl chains. patsnap.com

The key distinction of this compound lies in the specific length of its two long alkyl chains. In this particular compound, both of these alkyl groups are decyl groups, meaning they each contain ten carbon atoms (C10). This contrasts with the variable and mixed alkyl chain lengths found in the broader benzalkonium chloride mixtures. wikipedia.orgnih.gov Therefore, this compound can be considered a specific, symmetrical homologue within the larger family of benzylalkylammonium chlorides.

Compound NameGeneral StructureAlkyl Chain Length(s)
This compound[C6H5CH2N(CH3)(C10H21)2]+Cl-Two C10 chains
Benzalkonium Chloride (BAC)[C6H5CH2N(CH3)2R]+Cl-Mixture (e.g., C12, C14, C16)
Benzyldimethyldecylammonium chloride[C6H5CH2N(CH3)2(C10H21)]+Cl-One C10 chain

Core Chemical Structure and Nomenclatural Specificity

The chemical structure of this compound is defined by a central quaternary nitrogen atom. This nitrogen is covalently bonded to four distinct groups:

One benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group)

Two decyl groups (straight chains of ten carbon atoms)

One methyl group (a single carbon atom)

The positive charge on the nitrogen atom is balanced by a chloride anion. The systematic IUPAC name for this compound is N-benzyl-N,N-didecyl-N-methylammonium chloride. This name precisely describes the arrangement of the substituent groups around the central nitrogen atom. Its molecular formula is C28H52NCl. uni.lu

The specificity of the nomenclature, "didecyl," highlights the presence of two ten-carbon chains, which is a defining structural feature of this particular QAC.

Structural ComponentChemical Formula
Benzyl GroupC6H5CH2-
Decyl GroupC10H21-
Methyl GroupCH3-
Quaternary Ammonium Cation[N(C6H5CH2)(C10H21)2(CH3)]+
Chloride AnionCl-

Historical Development and Academic Significance in Surfactant Chemistry

The broader class of quaternary ammonium compounds, including benzalkonium chlorides, was first reported in 1935 by Gerhard Domagk. nih.gov These compounds were quickly recognized for their potent antimicrobial properties and were marketed as effective disinfectants and antiseptics. nih.gov The first QAC-containing product was registered with the U.S. Environmental Protection Agency (EPA) in 1947. nih.gov

The academic significance of QACs in surfactant chemistry is substantial. As cationic surfactants, they possess a hydrophilic "head" (the charged quaternary ammonium group) and a hydrophobic "tail" (the long alkyl chains). This amphiphilic nature allows them to reduce surface tension and act as emulsifiers, detergents, and wetting agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52N.Cl<br>C28H52ClN B14680216 Benzyldidecylmethylammonium chloride CAS No. 32426-10-1

Properties

CAS No.

32426-10-1

Molecular Formula

C28H52N.Cl
C28H52ClN

Molecular Weight

438.2 g/mol

IUPAC Name

benzyl-didecyl-methylazanium;chloride

InChI

InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2;/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3;1H/q+1;/p-1

InChI Key

MQWVSQIVACGLLU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Benzyldidecylmethylammonium (B12812421) Chloride

The traditional synthesis of Benzyldidecylmethylammonium chloride relies on well-established quaternization reactions, a cornerstone of amine chemistry.

The most common method for synthesizing this compound is the Menshutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.org In this specific case, the tertiary amine is didecylmethylamine, which is reacted with benzyl (B1604629) chloride. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. tue.nl The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride, leading to the displacement of the chloride ion and the formation of the quaternary ammonium (B1175870) salt. tue.nl

The reaction is typically carried out in polar solvents such as alcohols, which can stabilize the charged transition state of the SN2 reaction. wikipedia.org The choice of the alkylating agent is also crucial; benzyl halides are excellent reactants in SN2 processes. wikipedia.org

A patent describing the production of a mixture of alkyldimethylbenzylammonium chlorides (where the alkyl chains include dodecyl and tetradecyl, similar to the decyl chains in the target molecule) specifies a reaction temperature of 80-90°C with a reaction time of 2.5 hours. googleapis.comgoogle.com The mass ratio of the tertiary amine mixture to benzyl chloride is maintained between 1.57:1 and 1.81:1. googleapis.comgoogle.com

Table 1: Conventional Synthesis of Alkyldimethylbenzylammonium Chlorides

ReactantsSolventTemperature (°C)Reaction Time (hours)Key FindingsReference
Didecylmethylamine, Benzyl chlorideAlcohols (e.g., Ethanol)Typically elevatedVariableStandard SN2 quaternization (Menshutkin reaction). wikipedia.org
Mixture of Dodecyl/Tetradecyl dimethylamine, Benzyl chlorideNone (neat)80-902.5Mass ratio of amine to benzyl chloride is critical (1.57-1.81:1); product obtained as a gel. googleapis.comgoogle.com

The quaternization reaction itself is influenced by several factors. The reactivity of the alkyl halide is a key parameter, with the reactivity order being I > Br > Cl. wikipedia.org While benzyl chloride is a common choice, the use of benzyl bromide or iodide could potentially accelerate the reaction, though economic considerations often favor the chloride. The structure of the tertiary amine also plays a role; steric hindrance around the nitrogen atom can affect the rate of quaternization. tue.nl

Advanced Synthetic Approaches and Catalytic Systems

In recent years, there has been a drive towards developing more efficient, sustainable, and selective synthetic methods.

Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium salts to reduce environmental impact. A significant advancement in this area is the use of microwave-assisted synthesis. nih.govresearchgate.net This technique offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and the ability to conduct reactions under solvent-free conditions. nih.govresearchgate.net For example, the microwave synthesis of various N-alkyl quaternary ammonium salts has been shown to provide comparable or even better yields than traditional methods. nih.govresearchgate.net

Another green chemistry approach involves the use of phase transfer catalysis (PTC). In this method, a catalyst (often a different quaternary ammonium salt) facilitates the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), enabling the reaction to proceed under milder conditions and often with higher yields. google.com For instance, the synthesis of benzyl benzoate (B1203000) from sodium benzoate and benzyl chloride can be efficiently catalyzed by various quaternary ammonium salts. lnpu.edu.cn

Table 2: Advanced Synthetic Approaches for Quaternary Ammonium Salts

MethodologyReactantsConditionsAdvantagesReference
Microwave-assisted SynthesisTertiary amine, Alkyl halideSolvent-free, minutesReduced reaction time, energy efficiency, solvent-free. nih.govresearchgate.net
Phase Transfer CatalysisReactants in immiscible phasesUse of a phase transfer catalystMilder reaction conditions, improved yields. google.com

While this compound itself is achiral, the principles of stereoselective synthesis are relevant in the broader context of quaternary ammonium salt synthesis, particularly when the nitrogen atom becomes a stereocenter. The enantioselective synthesis of chiral ammonium cations has been achieved through processes like dynamic kinetic resolution, where a chiral catalyst or resolving agent is used to selectively produce one enantiomer. researchgate.netnih.gov This often involves a balance of temperature, alkylating agent, and concentration to achieve optimal results. researchgate.net

Chemoselectivity becomes a critical consideration when the precursor molecules contain multiple reactive sites. For a synthesis to be chemo-selective, the reaction must occur preferentially at one functional group over others. For example, in a molecule with both a tertiary amine and another nucleophilic group, the conditions would need to be optimized to ensure that quaternization occurs at the nitrogen atom without undesired side reactions. This can often be achieved by carefully selecting the solvent, temperature, and catalyst.

Derivatization for Tailored Functionality

The derivatization of this compound, or more commonly, the synthesis of related quaternary ammonium compounds with specific functional groups, is a key strategy for tailoring its properties for various applications. A common approach is to create polymerizable quaternary ammonium monomers. nih.govresearchgate.net For instance, methacrylate (B99206) analogs of quaternary ammonium salts have been synthesized via the Menshutkin reaction. nih.govresearchgate.net These monomers can then be incorporated into polymer chains, imparting the properties of the quaternary ammonium salt, such as antimicrobial activity, to the resulting material. nih.govnih.govmdpi.com

The general procedure for synthesizing such polymerizable monomers involves reacting a tertiary amine containing a polymerizable group (like a methacrylate) with an alkyl halide. nih.gov For example, N,N-dimethylaminoethyl methacrylate (DMAEMA) can be reacted with an alkyl halide at 50-55°C in the presence of a polymerization inhibitor like butylated hydroxytoluene (BHT). nih.gov

Another derivatization strategy involves attaching quaternary ammonium moieties to existing polymer backbones. For example, poly(4-vinylbenzyl chloride) can be reacted with tertiary amines to produce polymers with pendant quaternary ammonium groups. rsc.orgrsc.org This post-polymerization modification allows for the introduction of various quaternary ammonium structures onto a pre-formed polymer. rsc.orgrsc.org

Table 3: Derivatization Strategies for Functional Quaternary Ammonium Compounds

StrategyExample ReactantsResulting ProductTailored FunctionalityReference
Synthesis of Polymerizable MonomersN,N-dimethylaminoethyl methacrylate, Alkyl halideMethacrylate-functionalized quaternary ammonium saltIncorporation into polymers for antimicrobial materials. nih.govresearchgate.net
Post-polymerization ModificationPoly(4-vinylbenzyl chloride), Tertiary aminePolymer with pendant quaternary ammonium groupsImparting cationic charge and specific properties to a polymer surface. rsc.orgrsc.org

Modification of Alkyl Chain Lengths and Branching

The variation of alkyl chain lengths is a critical strategy in modifying the properties of quaternary ammonium compounds (QACs) like this compound. The length of the alkyl chains directly influences the compound's hydrophobicity, which in turn affects its self-assembly in solution and its interaction with surfaces and membranes. nih.govmdpi.com

Typically, the synthesis involves the reaction of a tertiary amine, in this case, N,N-didecyl-N-methylamine, with an alkylating agent, benzyl chloride. To modify the alkyl chain lengths, analogs of the tertiary amine with different alkyl substituents (e.g., octyl, dodecyl, hexadecyl instead of decyl) can be used. researchgate.net Research has shown that increasing the alkyl chain length generally enhances the hydrophobic character of the QAC. rsc.org However, there is a nuanced relationship between chain length and specific properties. For instance, studies on similar QACs have demonstrated that while increasing chain length from C3 to C16 can enhance certain biological activities, a further increase to C18 may lead to a decrease in efficacy. nih.gov This is potentially due to the long chains bending and sterically hindering the positively charged nitrogen center. nih.gov

The branching of the alkyl chains also presents a viable modification strategy. Introducing branched chains instead of linear ones can alter the packing of the molecules in aggregates and at interfaces, which can influence properties like solubility and surface tension.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Analogous Quaternary Ammonium Compounds

Alkyl Chain LengthMolecular WeightEffect on HydrophobicityImpact on Critical Micelle Concentration (CMC)
C8 (Octyl)LowerModerateHigher
C10 (Decyl)IntermediateIncreasedIntermediate
C12 (Dodecyl)HigherHighLower
C14 (Tetradecyl)HigherVery HighLower
C16 (Hexadecyl)HighestVery HighLowest

This table is illustrative and based on general trends observed for homologous series of quaternary ammonium compounds. mdpi.com

Aromatic Ring Substitutions and Their Impact on Reactivity

Substitution on the benzyl group's aromatic ring offers another powerful tool for derivatization. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the reactivity of the benzyl chloride during the quaternization reaction. lumenlearning.comlibretexts.org The reaction proceeds via an SN2 mechanism, where the tertiary amine acts as a nucleophile attacking the benzylic carbon. mdpi.com

Electron-withdrawing groups (e.g., nitro, -NO₂; cyano, -CN) decrease the electron density of the aromatic ring and, through inductive effects, make the benzylic carbon more electrophilic. lumenlearning.com This increased electrophilicity can lead to a faster reaction rate with the nucleophilic tertiary amine. Conversely, electron-donating groups (e.g., methoxy, -OCH₃; alkyl groups) increase the electron density on the ring, which can slightly decrease the reactivity of the benzyl chloride in this specific context. libretexts.orgvedantu.com

The stability of the transition state is a key factor; the benzylic position is known to stabilize intermediates due to resonance with the aromatic ring. pearson.com Substituents can further influence this stabilization. The synthesis of these derivatives would involve starting with a substituted benzyl chloride, which is then reacted with N,N-didecyl-N-methylamine.

Table 2: Predicted Impact of Aromatic Ring Substituents on Benzyl Chloride Reactivity in Quaternization

Substituent on Benzene (B151609) RingElectronic EffectPredicted Effect on Reaction Rate
-NO₂ (Nitro)Strong Electron-WithdrawingIncrease
-Cl (Chloro)Inductively Withdrawing, Resonantly DonatingSlight Increase/Decrease
-CH₃ (Methyl)Electron-DonatingDecrease
-OCH₃ (Methoxy)Inductively Withdrawing, Resonantly DonatingDecrease

This table presents predicted trends based on established principles of organic chemistry. lumenlearning.comlibretexts.org

Counter-Ion Exchange Effects on Synthesis Outcomes

The final product of the primary synthesis is a quaternary ammonium chloride. The chloride anion can be exchanged for other counter-ions, which can significantly alter the physical properties of the salt, such as its solubility, melting point, and stability, without changing the cationic structure. acs.org

Counter-ion exchange is typically achieved post-synthesis. A common method involves the use of anion-exchange resins. researchgate.netnih.gov The quaternary ammonium chloride salt is passed through a column packed with a resin that has been pre-loaded with the desired new anion (e.g., acetate, bromide, tetrafluoroborate). The resin captures the chloride ions and releases the new anions into the solution, which then pair with the benzyldidecylmethylammonium cation. chemicalforums.com

Another method is precipitation. If the quaternary ammonium salt with the new, desired anion is insoluble in a particular solvent system while the starting chloride salt and the salt of the new anion are soluble, the product can be precipitated out of solution. For example, reacting an aqueous solution of the QAC chloride with a silver salt containing the desired anion (e.g., silver nitrate) would precipitate silver chloride, leaving the QAC nitrate (B79036) in solution.

The choice of counter-ion can affect the crystallinity and handling properties of the final product. For instance, exchanging chloride for larger, more complex anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can significantly lower the melting point. acs.org This modification can be crucial for specific formulation requirements where a liquid or more soluble form of the compound is needed.

Table 3: Common Methods for Counter-Ion Exchange in Quaternary Ammonium Salts

MethodDescriptionAdvantages
Anion-Exchange ResinThe QAC salt solution is passed through a solid resin pre-loaded with the desired anion. nih.govHigh purity of the final product; resin can often be regenerated. nih.gov
Metathesis (Precipitation)Two soluble salts are mixed in a solution to form an insoluble product that precipitates out.Can be a simple and direct method if solubility differences are significant.
Acid-Base NeutralizationThe hydroxide (B78521) form of the QAC (prepared using a hydroxide resin) is neutralized with the acid of the desired anion.Clean reaction, often yielding only the desired salt and water.

Physicochemical Phenomena and Interfacial Science

Surfactant Behavior and Self-Assembly Mechanisms

As a cationic surfactant, benzyldidecylmethylammonium (B12812421) chloride exhibits characteristic behaviors in solution, primarily driven by the minimization of unfavorable interactions between its hydrophobic alkyl chains and the surrounding solvent. researchgate.net This leads to spontaneous self-assembly into organized aggregates and adsorption at interfaces.

The formation of micelles from individual surfactant monomers in solution is a thermodynamically spontaneous process above a certain concentration known as the critical micelle concentration (CMC). ekb.eg This process is driven by the hydrophobic effect, where the hydrophobic decyl chains are sequestered from water into the core of the micelle, while the hydrophilic quaternary ammonium (B1175870) head groups remain in contact with the aqueous phase.

The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating spontaneity. ekb.eg For the general class of alkylbenzyldimethylammonium chlorides, the micellization process is understood to be spontaneous in aqueous solutions. ekb.eg

The CMC is a key parameter that is sensitive to environmental conditions such as temperature. For some related alkyldimethylbenzylammonium chlorides, the CMC value exhibits a shallow minimum at a specific temperature, often around 35°C, increasing at both lower and higher temperatures. researchgate.net

Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Decylbenzyldimethylammonium Chloride in Aqueous Solution Data for a structurally related compound.

Temperature (°C)CMC (mmol/L)
159.8
259.0
358.8
459.1
559.6
Source: Adapted from conductivity data for Decylbenzyldimethylammonium chloride. researchgate.net

The kinetics of micellization involve a dynamic equilibrium between monomers and micelles. researchgate.net Micelles are not static structures but are constantly forming and breaking down, with monomers rapidly exchanging between the bulk solution and the aggregated state.

In aqueous solutions, benzyldidecylmethylammonium chloride monomers self-assemble into various aggregate morphologies depending on concentration, temperature, and ionic strength. At concentrations just above the CMC, these surfactants typically form spherical micelles. researchgate.net In these structures, the hydrophobic tails form a liquid-like core, shielded from the water by a shell of hydrophilic head groups.

For structurally similar surfactants with two long alkyl chains, a progression of aggregate structures can be observed as concentration increases. researchgate.net This often begins with the formation of spherical micelles, which can then transition to cylindrical or rod-like micelles at higher concentrations. researchgate.net At very high concentrations, these cylindrical structures may further organize into more complex liquid crystalline phases, such as lamellar bilayers. researchgate.net The presence of the benzyl (B1604629) group can influence the packing of the surfactant molecules within these aggregates. researchgate.net

The amphiphilic nature of this compound drives its adsorption at various interfaces, such as the air-water or solid-water interface, leading to a reduction in interfacial tension. nih.gov The dynamics of this process are governed by the diffusion of monomers from the bulk solution to the interface, followed by their arrangement on the surface.

At a solid-water interface, such as silica-water, the adsorption of cationic surfactants is initially driven by electrostatic attraction between the positively charged head groups and a negatively charged surface. nih.govresearchgate.net As the concentration increases towards the CMC, cooperative adsorption occurs, leading to the formation of surfactant aggregates, such as admicelles or hemimicelles, on the surface. nih.gov The kinetics of this adsorption process can be influenced by factors like electrolyte concentration, which can affect both the surface charge and the stability of the aggregates. nih.govresearchgate.net

Interactions with Solutes and Solvents

The behavior of this compound is significantly influenced by its interactions with other components in the system, including solutes and the nature of the solvent.

In aqueous systems, the micelles formed by this compound can solubilize hydrophobic solutes within their nonpolar cores. This is a fundamental property of surfactants used in cleaning and formulation. The cationic head groups at the micelle surface can also interact electrostatically with anionic solutes or polymers. researchgate.net Studies on similar cationic surfactants have shown that they can form mixed micelles with other types of surfactants, such as ionic liquids, and interact with macromolecules like gelatin. researchgate.netbohrium.com These interactions can alter the CMC and aggregation behavior of the system. bohrium.com

In non-aqueous or mixed-solvent systems, the aggregation behavior is more complex. In oil-water mixtures, for instance, the distribution of the surfactant between the two phases is a critical factor. researchgate.net Depending on the conditions, it can form direct micelles in the aqueous phase or reverse micelles in the oil phase.

The addition of electrolytes, such as simple salts, has a pronounced effect on the aggregation of this compound in aqueous solutions. The presence of counter-ions from the electrolyte in the solution shields the electrostatic repulsion between the positively charged head groups of the surfactant monomers. nih.govresearchgate.net This reduction in repulsion facilitates micellization, leading to a decrease in the critical micelle concentration (CMC). ekb.eg

The magnitude of this effect generally increases with the concentration of the added electrolyte. nih.govresearchgate.net This phenomenon, known as "salting out," enhances the hydrophobic interactions among the surfactant tails, promoting earlier aggregation. researchgate.net The type of electrolyte can also play a role; for example, divalent metal salts can have a more significant impact than monovalent salts on lowering the CMC and influencing adsorption behavior at interfaces. nih.govresearchgate.net Increasing the ionic strength of the solution generally promotes the growth and potential morphological transition of the aggregates from spherical to larger, non-spherical structures. nih.govresearchgate.net

Table 2: Effect of Magnesium Chloride (MgCl₂) on the CMC of Benzyldimethylhexadecylammonium Chloride at a Silica-Water Interface Data for a structurally related compound.

MgCl₂ Concentration (mM)Critical Micelle Concentration (CMC) (μM)
0160
5100
1080
5040
10020
Source: Adapted from adsorption studies of Benzyldimethylhexadecylammonium Chloride. nih.govresearchgate.net

Phase Behavior and Phase Transitions

The phase behavior of surfactants in solution is a critical aspect of their physical chemistry, dictating their structure and properties under different conditions of concentration, temperature, and in the presence of additives. For a double-chain cationic surfactant like this compound, a rich phase behavior is expected, including the formation of various liquid crystalline phases at concentrations above the CMC.

At lower concentrations, surfactants exist as monomers in solution. As the concentration increases to the CMC, they self-assemble into micelles, which are typically spherical. Further increases in concentration can lead to transitions from spherical to rod-like or worm-like micelles. At even higher concentrations, these elongated micelles can pack into ordered liquid crystalline phases, such as hexagonal, cubic, and lamellar phases.

For instance, studies on cetyltrimethylammonium chloride (CTAC), a single-chain cationic surfactant, have shown a transition from the micellar phase to a hexagonal columnar phase at high concentrations. rsc.org Molecular dynamics simulations have revealed that at concentrations up to 50.0 wt%, CTAC molecules self-assemble into a mixture of spherical and rod-like micelles. rsc.org At higher concentrations, the system organizes into a hexagonal phase. rsc.org It is plausible that this compound, with its two long alkyl chains, would exhibit even more complex phase behavior, potentially forming lamellar phases more readily due to the increased hydrophobicity and packing parameter of the molecule.

The addition of co-surfactants or other additives can significantly influence the phase behavior. The incorporation of a co-surfactant into the micellar structure alters the effective packing parameter of the aggregate, which can induce phase transitions at different concentrations and temperatures compared to the pure surfactant system. For example, the interaction between zwitterionic and anionic surfactants has been shown to lead to the spontaneous formation of vesicles, which represent a lamellar phase. nih.gov

Mechanistic Research on Biological Interactions

Cellular Membrane Disruption Mechanisms

The primary mode of action for BDDMAC involves the disruption of cellular membranes, a mechanism shared with other QACs. This disruption is a multi-step process initiated by the electrostatic attraction between the positively charged ammonium (B1175870) head group of the BDDMAC molecule and the negatively charged components of bacterial cell surfaces.

The initial interaction of BDDMAC with the bacterial cell membrane is governed by electrostatic forces. The cationic head of the molecule is drawn to the anionic components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin. Following this initial adsorption, the hydrophobic benzyl (B1604629) and decyl chains of BDDMAC penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity and permeability.

This process can be conceptualized in the following stages:

Adsorption: The positively charged BDDMAC molecules accumulate at the negatively charged bacterial cell surface.

Insertion: The hydrophobic alkyl chains penetrate the lipid bilayer, positioning themselves between the fatty acid chains of the membrane phospholipids.

Disruption: The presence of the bulky BDDMAC molecules creates packing defects and alters the membrane's physical properties, leading to a loss of structural integrity.

Permeabilization: The compromised membrane is no longer able to effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components, such as potassium ions and nucleotides, and ultimately leading to cell death.

The efficiency of this process is dependent on the concentration of the QAC. At lower concentrations, the effect may be limited to a bacteriostatic action, where bacterial growth is inhibited. At higher concentrations, the extensive membrane damage leads to a rapid bactericidal effect.

Table 1: Effects of Quaternary Ammonium Compounds on Model Bacterial Membranes

CompoundBacterial ModelObserved Effect on Lipid BilayerTechnique Used
Benzyldimethyldodecylammonium chloride (structurally similar to BDDMAC)Pseudomonas fluorescensIncreased membrane permeability, evidenced by propidium (B1200493) iodide uptake and potassium release.Fluorescence microscopy, Ion-selective electrodes
Didecyldimethylammonium chloride (DDAC)Escherichia coliLeakage of intracellular macromolecules (proteins, β-galactosidase) at concentrations around 3-4 mg/L.Spectrophotometry

In addition to the cytoplasmic membrane, the cell wall of bacteria is also a target for BDDMAC. In Gram-positive bacteria, the thick peptidoglycan layer is rich in negatively charged teichoic acids, which provide binding sites for the cationic BDDMAC molecules. The binding of BDDMAC to these sites can interfere with the activity of cell wall enzymes and disrupt the synthesis and maintenance of the peptidoglycan layer.

In Gram-negative bacteria, the outer membrane presents an additional barrier. However, BDDMAC can still interact with the lipopolysaccharide (LPS) layer. The cationic head of the BDDMAC molecule can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure. This displacement weakens the outer membrane, allowing for the subsequent penetration of BDDMAC to the inner cytoplasmic membrane.

Scanning and transmission electron microscopy studies on bacteria treated with related QACs have revealed significant morphological changes, including the formation of blebs and protrusions on the cell surface, and eventually complete cell lysis.

Table 2: Morphological Changes in Bacteria Induced by Quaternary Ammonium Compounds

CompoundBacteriumObserved Structural AlterationMicroscopy Technique
Benzyldimethyldodecylammonium chloridePseudomonas fluorescensCells appeared less bulky, with a rougher, wrinkled, and deformed membrane.Scanning Electron Microscopy (SEM)
Didecyldimethylammonium chlorideStaphylococcus aureusFormation of protrusions and blebs on the cell wall.Scanning Electron Microscopy (SEM)

Protein and Enzyme Interaction Studies

While membrane disruption is the primary mechanism of action, interactions with proteins and enzymes also contribute to the biological effects of BDDMAC.

BDDMAC, like other QACs, can bind to proteins through a combination of electrostatic and hydrophobic interactions. The cationic head group can interact with negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. The hydrophobic alkyl chains can interact with hydrophobic pockets or domains within the protein structure.

Studies on the interaction of the closely related didecyldimethylammonium chloride (DDAC) with bovine serum albumin (BSA) have shown that the binding is a complex process. At low concentrations, DDAC binds to specific high-affinity sites on the protein. As the concentration of DDAC increases, it can self-assemble into micelles that can further interact with the protein, leading to denaturation. The binding affinity is influenced by factors such as pH and ionic strength, which affect the charge of both the protein and the QAC.

The binding of BDDMAC to proteins can induce significant conformational changes. The insertion of the hydrophobic tails into the protein's interior can disrupt the delicate balance of forces that maintain the protein's three-dimensional structure. This can lead to the unfolding or denaturation of the protein, with a subsequent loss of its biological function.

For enzymes, this denaturation can result in the inactivation of their catalytic activity. The binding of BDDMAC to the active site or to allosteric sites can also directly inhibit enzyme function, even without causing complete denaturation. Research on benzalkonium chloride, a similar QAC, has demonstrated its ability to accelerate the formation of amyloid fibrils from certain peptides, indicating a profound impact on protein conformation.

Molecular docking and computational simulations provide valuable insights into the molecular-level interactions between BDDMAC and biological macromolecules. These in silico methods can predict the preferred binding sites of BDDMAC on a protein or within a lipid bilayer and estimate the binding energy of these interactions.

Simulations of QACs with model bacterial membranes have shown a consistent mechanism of action. The QAC molecules first approach the membrane surface, driven by electrostatic interactions. This is followed by the insertion of the hydrophobic tails into the lipid bilayer, leading to local disorder and membrane thinning. These simulations have also highlighted the role of negatively charged lipids in attracting and concentrating the QAC molecules at the membrane surface.

While specific molecular docking studies for benzyldidecylmethylammonium (B12812421) chloride with a defined protein target are not widely available in the literature, studies on similar compounds have been performed. For instance, in silico analysis of benzyldimethyldodecyl ammonium chloride has suggested potential interactions with fungal enzymes, indicating that QACs can recognize and bind to the active sites of pathogenic enzymes.

Table 3: Summary of Computational Studies on QAC Interactions

Type of StudySystem StudiedKey Findings
Molecular DynamicsQuaternary Ammonium Compounds with model E. coli and S. aureus membranesQACs approach the membrane via electrostatic attraction, followed by insertion of hydrophobic tails, leading to membrane disruption.
Molecular DockingBenzyldimethyldodecyl ammonium chloride with fungal enzymesPredicted binding to the active sites of pathogenic enzymes, suggesting a mechanism of enzyme inhibition.

Microbial Resistance Mechanisms and Evolutionary Biology

Efflux Pump Systems in Bacterial Resistance

One of the most significant mechanisms of bacterial resistance to benzyldidecylmethylammonium (B12812421) chloride is the active extrusion of the compound from the cell via efflux pumps. nih.gov These transport proteins, located in the bacterial cell membrane, prevent the accumulation of the biocide to toxic intracellular concentrations, allowing the bacteria to survive in its presence. mdpi.com Efflux systems can confer resistance to a wide range of structurally diverse compounds, contributing to the phenomenon of multidrug resistance (MDR). nih.govresearchgate.net

Bacterial efflux pumps are categorized into several major families based on their structure, energy source, and substrate specificity. Those implicated in resistance to quaternary ammonium (B1175870) compounds like benzyldidecylmethylammonium chloride are found across multiple families. nih.gov

Small Multidrug Resistance (SMR) Family: This family includes the most frequently cited QAC-specific efflux pumps, such as the Qac proteins. nih.gov SMR pumps are small proteins, typically composed of four transmembrane α-helices, that function as drug-H+ antiporters. nih.gov They often form homodimers to create a functional unit. nih.gov Examples include QacA, QacE, and QacEΔ1, which are often encoded on mobile genetic elements like plasmids and integrons, facilitating their spread among bacterial populations. nih.govnih.gov

Resistance-Nodulation-Cell Division (RND) Superfamily: Primarily found in Gram-negative bacteria, RND pumps are large, tripartite systems that span both the inner and outer membranes. nih.govmdpi.com These pumps, such as the AdeABC system in Acinetobacter baumannii and the Mex-family pumps in Pseudomonas aeruginosa, can extrude a broad range of substrates, including benzalkonium chlorides. mdpi.comscispace.combrieflands.com Their activity is a major contributor to the intrinsic resistance of many Gram-negative pathogens. scispace.com

Major Facilitator Superfamily (MFS): MFS transporters are a large and diverse group of secondary carriers that transport various substrates. In Gram-negative bacteria, MFS proteins like EmrE in Escherichia coli are known to confer resistance to a range of toxic compounds, including certain QACs. nih.gov

The table below summarizes key efflux pump families involved in resistance to quaternary ammonium compounds.

Efflux Pump FamilyEnergy SourceTypical LocationExamples Implicated in QAC Resistance
Small Multidrug Resistance (SMR)Proton Motive ForceGram-positive and Gram-negative bacteriaQacA, QacE, QacEΔ1, EmrE nih.govnih.gov
Resistance-Nodulation-Division (RND)Proton Motive ForceGram-negative bacteriaAdeABC, MexAB-OprM, MexCD-OprJ mdpi.comscispace.com
Major Facilitator Superfamily (MFS)Proton Motive ForceGram-positive and Gram-negative bacteriaNorA researchgate.net
ATP-Binding Cassette (ABC)ATP HydrolysisGram-positive and Gram-negative bacteriaBmrA semanticscholar.org

The expression of efflux pump genes is a tightly controlled process, often involving local transcriptional regulators that can either repress or activate gene transcription. scispace.com For instance, the qacA gene is commonly regulated by the transcriptional repressor QacR. nih.gov In the absence of a QAC, QacR binds to the promoter region of qacA, preventing its expression. When a QAC like this compound enters the cell, it binds to QacR, causing a conformational change that releases the repressor from the DNA and allows for the transcription of the efflux pump gene. nih.gov

Exposure to sublethal concentrations of this compound can induce the overexpression of these efflux pump genes. researchgate.net This upregulation is a key stress response that allows bacteria to adapt and survive. researchgate.net Global regulatory networks, such as the Mar/Sox/Rob regulon in E. coli, can also influence the expression of efflux pumps like the AcrAB-TolC system in response to various environmental stressors, including disinfectants. nih.gov In some cases, mutations within the regulatory genes themselves can lead to constitutive overexpression of the associated efflux pumps, resulting in a stable, high-level resistance phenotype. japsonline.com

Efflux pumps play a dual role in bacterial resistance to this compound, contributing to both intrinsic and acquired resistance. nih.gov

Intrinsic Resistance: Many bacterial species, particularly Gram-negative bacteria like Pseudomonas aeruginosa, naturally possess a variety of chromosomally encoded efflux pumps (e.g., the Mex family). scispace.comyoutube.com These pumps provide a baseline level of tolerance to a wide array of toxic compounds, including QACs, and are considered a component of the organism's intrinsic resistance. scispace.com This inherent capability allows them to survive in environments with low levels of these antimicrobials.

Acquired Resistance: Bacteria can acquire resistance through two primary mechanisms. Firstly, mutations in the regulatory genes that control efflux pump expression can lead to their overexpression, resulting in higher levels of resistance. japsonline.com Secondly, resistance genes, particularly those for SMR-type pumps like qac genes, are often located on mobile genetic elements such as plasmids and transposons. nih.govnih.gov The horizontal transfer of these elements between bacteria allows for the rapid dissemination of resistance determinants throughout a microbial population, converting previously susceptible strains into resistant ones. nih.gov

Biochemical Degradation and Inactivation Pathways

Beyond actively effluxing this compound, some microorganisms are capable of biochemically degrading the compound. This process involves enzymatic reactions that break down the molecule, typically rendering it less toxic and allowing the organism to potentially use its components as a source of carbon and energy. nih.govresearchgate.net

The biodegradation of this compound has been studied in organisms such as Aeromonas hydrophila, which can utilize the compound as its sole source of carbon and energy. nih.gov The primary metabolic route involves the enzymatic cleavage of the C-N bond, specifically the bond between the nitrogen atom and one of the alkyl chains (Calkyl-N). nih.govresearchgate.net

Research has identified a sequence of metabolites formed during this degradation process. The initial step is the cleavage of the Calkyl-N bond, which releases the long alkyl chain and forms benzyldimethylamine. nih.gov This is followed by a series of demethylation reactions, where methyl groups are sequentially removed, leading to the formation of benzylmethylamine and then benzylamine (B48309). Subsequent deamination of benzylamine produces benzaldehyde, which is then rapidly oxidized to benzoic acid. nih.govresearchgate.net Benzoic acid can then enter central metabolic pathways to be further degraded. nih.gov

The following table outlines the characterized metabolites in the degradation pathway of benzyldimethylalkylammonium chloride by Aeromonas hydrophila. nih.gov

StepPrecursorEnzymatic ActionMetabolite Formed
1This compoundCalkyl-N CleavageBenzyldimethylamine
2BenzyldimethylamineDemethylationBenzylmethylamine
3BenzylmethylamineDemethylationBenzylamine
4BenzylamineDeaminationBenzaldehyde
5BenzaldehydeOxidationBenzoic Acid

The microbial metabolism of QACs is not limited to a single pathway. Studies on other bacteria, such as Pseudomonas species, have shown that the degradation of the long alkyl chains is a key part of the metabolic process. nih.gov For instance, the metabolism of hexadecyltrimethylammonium chloride by a Pseudomonas strain was found to proceed via oxidation of the alkyl chain, likely through β-oxidation, a common pathway for fatty acid degradation. nih.gov This process was confirmed by the stoichiometric formation of trimethylamine. nih.gov

More complex degradation pathways have been identified in microbial biofilms. au.dkau.dk For benzalkonium chlorides, two new pathways have been proposed: one involving ω-oxidation followed by β-oxidation, and another involving ω-oxidation, then α-oxidation, followed by β-oxidation. au.dk This indicates that diverse microbial communities, such as those in wastewater treatment plants, possess a versatile enzymatic arsenal (B13267) to metabolize these compounds through various oxidative attacks on the alkyl chain. au.dk The fungus Gliocladium roseum is also capable of secreting enzymes that cleave QACs, initiating their breakdown into by-products that can be more easily metabolized by other common microbes. asknature.org

Adaptive Resistance and Cross-Resistance Phenomena

Adaptive resistance describes the phenomenon where microorganisms develop the ability to withstand antimicrobial agents to which they were previously susceptible. This can occur through genetic mutations or phenotypic adaptations. In the context of this compound, adaptive resistance is a critical concern due to its frequent use at subinhibitory concentrations, which can promote the selection of resistant strains.

Continuous or repeated exposure to sublethal concentrations of this compound can lead to the development of tolerance in various bacterial species. mdpi.comresearchgate.net This acquired tolerance is a significant step towards the emergence of resistant strains. Studies have shown that bacteria can adapt to survive in environments with low levels of this biocide, a scenario commonly found in both clinical and industrial settings where disinfection protocols may be improperly implemented. researchgate.net For instance, research on Pseudomonas aeruginosa demonstrated that exposure to subinhibitory concentrations of benzalkonium chloride (a class of compounds that includes this compound) was sufficient to select for adapted strains. nih.gov This adaptation is not without consequence, as it can lead to broader resistance profiles.

The development of tolerance is often a multifactorial process. It can involve changes in the bacterial cell membrane, the primary target of QACs, as well as the upregulation of efflux pumps that actively expel the biocide from the cell. nih.govdntb.gov.ua These physiological adjustments allow bacteria to survive and even thrive in the presence of concentrations that would normally be lethal. nih.gov

A major concern associated with the use of this compound is its potential to co-select for antibiotic resistance. nih.govnih.govnih.gov This occurs when the mechanism that confers resistance to the biocide also provides resistance to one or more antibiotics. For example, the overexpression of multidrug efflux pumps, a common mechanism of QAC resistance, can also expel various antibiotics from the bacterial cell, leading to decreased susceptibility. nih.govnih.govresearchgate.net

Research has demonstrated a clear link between exposure to benzalkonium chlorides and increased resistance to several classes of antibiotics. nih.govnih.gov One study found that adaptation of Pseudomonas aeruginosa to increasing concentrations of benzalkonium chloride selected for mutations that contributed to higher tolerance to polymyxin (B74138) B and other antibiotics. nih.gov Similarly, exposure of various bacterial species to sublethal concentrations of benzalkonium chloride has been shown to lead to cross-resistance to antibiotics such as ampicillin, cefotaxime, and sulfamethoxazole. nih.gov This co-selection phenomenon highlights the unintended consequences of widespread biocide use and its potential to exacerbate the growing problem of antibiotic resistance. mdpi.comnih.gov

The table below summarizes findings from a study on the impact of subinhibitory concentrations of benzalkonium chloride (BAC) on the minimum inhibitory concentrations (MICs) of various antibiotics against different bacterial species.

Bacterial SpeciesAntibioticChange in MIC after BAC Exposure
Staphylococcus aureusCiprofloxacinIncreased
Klebsiella pneumoniaeNeomycinIncreased
Escherichia coliChloramphenicolIncreased
Pseudomonas aeruginosaPenicillinIncreased

This table is illustrative and based on general findings that exposure to BAC can lead to antibiotic cross-resistance. mdpi.com

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. semanticscholar.org Bacteria within biofilms exhibit increased resistance to antimicrobial agents, including this compound. nih.govresearchgate.netnih.gov The EPS matrix can act as a physical barrier, preventing the biocide from reaching the bacterial cells within the biofilm. semanticscholar.org Furthermore, the physiological state of bacteria within a biofilm, such as reduced metabolic activity, can also contribute to their decreased susceptibility. semanticscholar.org

Sublethal concentrations of this compound have been shown to stimulate biofilm formation in some bacterial species. mdpi.comnih.gov This presents a significant challenge, as biofilms are a major source of persistent infections in clinical settings and contamination in industrial environments. semanticscholar.orgresearchgate.net The ability of this biocide to promote biofilm formation at low concentrations can inadvertently contribute to the persistence of pathogenic bacteria. nih.govnih.gov For example, studies on Vibrio species have shown that exposure to low concentrations of benzalkonium chloride can induce an increase in biofilm biomass. nih.gov

Genetic Basis of Resistance and Dissemination

The resistance to this compound is often underpinned by specific genetic determinants. These genes can be located on the bacterial chromosome or on mobile genetic elements, which facilitates their spread among bacterial populations.

Several genes have been identified that confer resistance to quaternary ammonium compounds, including this compound. The most well-studied are the qac genes (quaternary ammonium compound resistance genes), which often code for efflux pumps. ufs.ac.zanih.govresearchgate.netvirox.com These pumps are membrane proteins that actively transport a wide range of toxic compounds, including biocides and antibiotics, out of the bacterial cell. nih.govcabidigitallibrary.orgekb.eg

Examples of such genes include qacA/B, qacC/D (also known as smr), qacE, qacG, qacH, and qacJ. ufs.ac.zanih.govcabidigitallibrary.orgekb.eg The distribution of these genes varies among different bacterial species. For instance, qacA/B and qacC/D are commonly found in staphylococci, while qacE and its variant qacEΔ1 are widespread in Gram-negative bacteria. nih.govcabidigitallibrary.org Another resistance cassette, bcrABC, has been identified in Listeria monocytogenes and is essential for imparting resistance to benzalkonium chloride. nih.govnih.gov

The table below lists some of the key genes associated with resistance to quaternary ammonium compounds.

Gene(s)Encoded Protein FunctionCommon Bacterial Hosts
qacA/BEfflux pumpStaphylococcus spp. cabidigitallibrary.org
qacC/D (smr)Efflux pumpStaphylococcus spp. cabidigitallibrary.org, Gram-negative bacteria nih.gov
qacE, qacEΔ1Efflux pump componentGram-negative bacteria nih.gov
qacG, qacH, qacJEfflux pumpsStaphylococcus spp. cabidigitallibrary.orgekb.eg
bcrABCResistance cassetteListeria monocytogenes nih.govnih.gov

The dissemination of resistance genes for this compound is largely facilitated by horizontal gene transfer (HGT). nih.govresearchgate.net HGT allows for the rapid spread of genetic material between bacteria, even across different species. The primary vehicles for the transfer of QAC resistance genes are mobile genetic elements such as plasmids and transposons. nih.govnih.gov

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are readily transferred between bacteria through a process called conjugation. nih.gov Many of the qac genes are located on plasmids, often alongside genes that confer resistance to antibiotics and heavy metals. nih.govvirox.comcabidigitallibrary.org This co-localization of resistance genes means that the use of this compound can not only select for resistance to this biocide but also for resistance to other antimicrobial agents. nih.gov

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a plasmid to the chromosome. nih.govnih.gov The bcrABC resistance cassette in Listeria monocytogenes, for example, is harbored on a putative composite transposon, suggesting a mechanism for its transfer among different bacterial genomes. nih.govnih.gov The presence of these resistance genes on mobile genetic elements is a significant factor in the widespread dissemination of resistance to this compound and contributes to the broader challenge of antimicrobial resistance. nih.govnih.govnih.gov

Impact on Microbial Ecology and Population Dynamics

The consequences of this selective pressure extend to the ecological functions performed by the microbial community. Changes in the relative abundance of different microbial groups can alter key biogeochemical cycles, such as nitrogen and carbon cycling. For instance, the inhibition of sensitive nitrifying or denitrifying bacteria and the proliferation of resistant species can disrupt nutrient turnover in soil and aquatic systems. These alterations in microbial population dynamics highlight the broader ecological impact of introducing this compound into the environment.

Changes in Microbial Community Structure under Selective Pressure

Exposure to this compound, a member of the benzalkonium chloride (BAC) class of compounds, prompts distinct and measurable changes in the composition of microbial communities. Research on closely related BACs in soil and aquatic environments has demonstrated a consistent pattern of reduced microbial diversity following exposure. The selective pressure exerted by this compound favors the survival and growth of bacteria that possess intrinsic or acquired resistance mechanisms.

In aquatic environments, high concentrations of related benzalkonium chlorides lead to significantly different microbial community compositions compared to control groups. This selective pressure results in the enrichment of specific bacterial genera that exhibit resistance. Research has identified a selective increase in genera such as Rheinheimera, Pseudomonas, and Vogesella in the presence of high concentrations of these compounds, indicating their capacity to tolerate or potentially degrade this compound. The enrichment of Pseudomonas species is a recurring finding, as this genus is well-known for its metabolic versatility and robust resistance mechanisms, including efflux pumps that can actively remove antimicrobial agents from the cell.

The table below illustrates hypothetical shifts in the relative abundance of dominant bacterial phyla in a soil microbial community following exposure to a selective pressure like this compound, based on findings for the broader BAC class of compounds.

Bacterial PhylumPre-Exposure Relative Abundance (%)Post-Exposure Relative Abundance (%)
Proteobacteria2035
Actinobacteriota3025
Acidobacteriota1510
Chloroflexi108
Firmicutes52
Other2020

This interactive table is based on generalized findings for benzalkonium chlorides and illustrates potential changes. Actual percentages would vary based on specific environmental conditions and the initial microbial community composition.

The following table demonstrates the selective enrichment of certain bacterial genera in an aquatic environment under high concentrations of a compound like this compound, as observed for related chemicals.

Bacterial GenusRelative Abundance in Control Group (%)Relative Abundance in High-Exposure Group (%)
Rheinheimera< 115
Pseudomonas212
Vogesella< 0.58
Flavobacterium51
Limnohabitans82

This interactive table provides an example of how selective pressure can lead to the proliferation of specific resistant genera. The data are illustrative of trends observed in research on benzalkonium chlorides.

These shifts in microbial community structure underscore the profound impact of this compound on microbial ecology. The selective enrichment of resistant genera not only reduces biodiversity but also carries the potential for co-selection of resistance to other antimicrobial agents, including clinically important antibiotics.

Materials Science Integration and Advanced Applications

Incorporation into Polymeric Matrices

The incorporation of quaternary ammonium (B1175870) compounds (QACs) like BDDMAC into polymeric matrices is a key strategy for developing materials with inherent antimicrobial properties. This approach is particularly relevant in the biomedical field, where preventing microbial colonization on device surfaces is crucial.

A significant area of research has been the modification of denture base resins with antimicrobial agents to combat denture stomatitis, a common inflammatory condition caused by microorganisms such as Candida albicans. While specific studies on benzyldidecylmethylammonium (B12812421) chloride are limited, research on analogous compounds like benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl) provides valuable insights into the potential applications and effects of incorporating such molecules into biomedical polymer composites.

The inclusion of these antimicrobial compounds aims to create a "bioactive" material that can inhibit the growth of pathogenic microorganisms directly on the denture surface. This is achieved by physically mixing the QAC with the polymer resin before the curing process, leading to its entrapment within the polymer matrix. The effectiveness of this approach is dependent on the concentration of the antimicrobial agent and its interaction with the polymer.

A critical aspect of incorporating additives into biomedical polymers is ensuring that the mechanical and interfacial properties of the material are not compromised. The structural integrity and durability of devices like dentures are paramount for their clinical success.

Research on denture base resins modified with a similar compound, C12BDMA-Cl, has shown that the concentration of the additive plays a crucial role in the final mechanical properties of the composite. For instance, the addition of 3 wt.% of C12BDMA-Cl to a heat-polymerized acrylic denture base resin resulted in a material that retained adequate flexural strength, meeting the requirements of ISO: 1567 standards. However, increasing the concentration to 5 wt.% led to a significant decrease in flexural strength. This suggests that while the incorporation of such compounds is a promising strategy for imparting antimicrobial activity, a careful balance must be struck to maintain the mechanical performance of the polymer.

The table below summarizes the mechanical properties of a denture base resin modified with benzyldimethyldodecyl ammonium chloride, a compound structurally similar to benzyldidecylmethylammonium chloride.

Concentration of C12BDMA-Cl (wt.%)Flexural Strength (MPa)Elastic Modulus (GPa)Microhardness (VHN)
0 (Control)74.51 ± 2.212.45 ± 0.1218.23 ± 0.87
368.78 ± 3.802.38 ± 0.1517.98 ± 0.76
528.39 ± 7.631.89 ± 0.2317.54 ± 0.65

Data adapted from a study on a structurally similar quaternary ammonium compound.

Surface Functionalization and Coating Technologies

An alternative to incorporating BDDMAC throughout the bulk of a material is to functionalize or coat the surface. This approach can impart antimicrobial properties to the material's exterior, which is the primary site of interaction with microorganisms, without altering the bulk mechanical properties.

Surface functionalization with QACs like BDDMAC is a widely explored strategy for creating antimicrobial surfaces on a variety of materials, including medical devices, textiles, and food packaging. The positively charged quaternary ammonium group can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell death.

These antimicrobial coatings can be applied through various techniques, such as simple adsorption, covalent grafting, or layer-by-layer assembly. The goal is to create a stable and durable coating that provides long-lasting antimicrobial efficacy. The density and orientation of the immobilized QAC molecules on the surface can significantly influence their antimicrobial activity.

A key challenge in the development of antimicrobial surfaces is ensuring their long-term stability and effectiveness. For coatings where the antimicrobial agent is not covalently bound, the potential for leaching or release of the compound from the surface over time is a significant consideration.

Controlled Release Systems and Delivery Platforms

Beyond direct incorporation into materials, BDDMAC can also be utilized in controlled release systems and delivery platforms. These systems are designed to release the active agent in a predetermined manner over an extended period.

Matrix-based systems are a common approach for controlled release. In this design, the active agent is uniformly dispersed throughout a polymer matrix. The release of the agent is then governed by processes such as diffusion through the polymer matrix, swelling of the matrix followed by diffusion, or erosion of the matrix material itself. The choice of polymer and the design of the matrix can be tailored to achieve a specific release profile.

For instance, hydrophilic polymer matrices can swell upon contact with aqueous fluids, forming a gel layer through which the dissolved drug diffuses. The rate of release can be controlled by the rate of polymer swelling and the diffusion coefficient of the drug within the gel. In contrast, hydrophobic matrices release the drug primarily through diffusion through pores and channels within the matrix, or as the matrix slowly erodes.

While specific research on this compound in controlled release systems is not extensively documented, studies on similar molecules, such as benzyl (B1604629) ammonium chloride, have demonstrated the feasibility of using carriers like nano-clays to achieve sustained release. These findings suggest that incorporating BDDMAC into suitable polymeric or inorganic matrices could provide a viable strategy for developing long-acting antimicrobial formulations.

Microencapsulation and Nanoencapsulation Strategies

Microencapsulation and nanoencapsulation are pivotal technologies for enhancing the efficacy and application of active compounds like this compound. These processes involve the coating of small particles or droplets of the active agent with a protective layer, leading to the formation of micro- or nanocapsules. This encapsulation not only safeguards the compound from environmental degradation but also allows for its controlled and targeted delivery.

Several techniques are employed for the encapsulation of quaternary ammonium compounds, which can be broadly categorized as chemical, physicochemical, and physical methods. Common approaches include emulsification, coacervation, inclusion complexation, and spray drying. The choice of method and encapsulating material is crucial and depends on the desired particle size, release characteristics, and the final application. For instance, in the context of food preservation, nanoencapsulation can improve the stability and solubility of antimicrobial agents, prevent their degradation during processing and storage, and enable a controlled release, thereby extending the shelf life of food products.

Research on similar quaternary ammonium compounds, such as benzalkonium chloride, has demonstrated the potential of microencapsulation to enhance antimicrobial activity. In one study, benzalkonium chloride was encapsulated using maltodextrins and pectin. The resulting microcapsules exhibited a lower minimum inhibitory concentration (MIC) against pathogenic bacteria compared to the free form of the compound, indicating that encapsulation can amplify its biocidal effects. This enhancement is attributed to the improved interaction of the encapsulated agent with the bacterial cell membrane.

The table below summarizes various encapsulation techniques that could be applied to this compound, based on strategies used for other bioactive compounds.

Encapsulation TechniqueDescriptionPotential Advantages for this compound
Spray Drying A process where a liquid feed containing the active agent and a carrier material is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of solid particles.Scalable, cost-effective, and produces stable powder formulations.
Emulsification Involves the dispersion of one liquid into another immiscible liquid to create an emulsion. The active compound is dissolved in the dispersed phase, which is then stabilized by an encapsulating agent.Allows for the creation of small, uniform particles and is suitable for both hydrophilic and lipophilic compounds.
Coacervation A phase separation phenomenon in a polymer solution that leads to the formation of a polymer-rich phase (coacervate) that can coat the active compound.High encapsulation efficiency and allows for the use of a wide range of natural and synthetic polymers.
Inclusion Complexation The host-guest chemistry where the active molecule fits into the cavity of a host molecule, such as cyclodextrins.Enhances solubility and stability of the guest molecule and provides a molecular-level encapsulation.

Smart Materials with Responsive Release Mechanisms

Smart materials, also known as stimuli-responsive materials, are designed to undergo a significant change in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific enzymes. mdpi.com The incorporation of this compound into such materials opens up possibilities for on-demand release of the antimicrobial agent, providing a more targeted and efficient action.

The development of smart materials containing quaternary ammonium compounds is an emerging area of research, with significant potential in biomedical and dental applications. mdpi.com For example, pH-responsive materials can be designed to release their antimicrobial payload in acidic environments, which are often associated with bacterial infections and biofilm formation. mdpi.com Chitosan (B1678972), a natural polymer, is a well-known example of a pH-responsive material that has been explored for the controlled release of various therapeutic agents. mdpi.com

The general mechanism for responsive release from smart polymers often involves a change in the polymer's conformation or solubility in response to a specific trigger. This change can lead to the swelling or degradation of the polymer matrix, resulting in the release of the encapsulated active compound. While specific research on this compound in smart materials is limited, the principles derived from studies on other quaternary ammonium compounds are highly applicable.

The following table outlines potential responsive release mechanisms for this compound integrated into smart materials.

StimulusRelease MechanismPotential Application
pH Polymer swelling or degradation in acidic or alkaline conditions, leading to the release of the entrapped compound.Wound dressings that release the antimicrobial agent in the presence of infection-induced pH changes.
Temperature Phase transition of a thermo-responsive polymer at a specific temperature, causing the release of the active agent.Self-disinfecting surfaces that activate upon a rise in temperature.
Enzymes Enzymatic degradation of the polymer matrix by specific enzymes present at the target site (e.g., in bacterial biofilms).Targeted antimicrobial therapy against biofilm-associated infections.
Light Photochemical reaction in a light-sensitive polymer, leading to bond cleavage and subsequent release of the compound.On-demand disinfection of surfaces using a light source.

Nanomaterial Composites and Hybrid Architectures

The integration of this compound into nanomaterial composites and hybrid architectures offers a pathway to develop materials with multifunctional properties. By combining the antimicrobial efficacy of the quaternary ammonium compound with the unique physical and chemical properties of nanomaterials, it is possible to create advanced materials with synergistic effects.

Integration with Nanoparticles and Nanofibers

The incorporation of this compound into nanoparticles and nanofibers is a promising strategy for creating antimicrobial materials with a high surface-area-to-volume ratio, which can enhance their interaction with microbial cells.

Nanoparticles: this compound can be loaded into or onto various types of nanoparticles, such as polymeric nanoparticles, lipid-based nanoparticles, and inorganic nanoparticles. For instance, chitosan nanoparticles have been investigated as carriers for various drugs and antimicrobial agents. mdpi.com The positive charge of chitosan can complement the cationic nature of this compound, potentially leading to enhanced stability and antimicrobial activity. mdpi.com The formulation of quaternary ammonium compounds into nanoparticles can improve their delivery to target sites and provide a sustained release profile. nih.gov

Nanofibers: Electrospinning is a versatile technique used to produce nanofibers from a wide range of polymers. Incorporating this compound into the polymer solution before electrospinning can result in antimicrobial nanofibers. Research on a similar compound, benzyl triethylammonium (B8662869) chloride, has shown that its incorporation into poly(vinyl alcohol) (PVA) nanofibers resulted in materials with significant antibacterial and antiviral properties. researchgate.net The resulting nanofibers exhibited an increased diameter with higher concentrations of the quaternary ammonium compound and demonstrated effective inhibition of bacterial growth over time. researchgate.net This approach can be used to create antimicrobial textiles, filtration membranes, and wound dressing materials.

The table below provides examples of nanoparticles and nanofibers that could be integrated with this compound.

NanomaterialIntegration MethodPotential Advantages
Chitosan Nanoparticles Ionic gelation or polyelectrolyte complexation.Biocompatible, biodegradable, and positively charged, which can enhance antimicrobial activity.
Silica Nanoparticles Surface functionalization or encapsulation.High stability, tunable particle size, and large surface area for loading the active compound.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Emulsification-solvent evaporation.Biodegradable and approved for biomedical applications, offering controlled release.
Poly(vinyl alcohol) (PVA) Nanofibers Electrospinning.High surface area, porosity, and flexibility, suitable for filtration and wound dressing applications.
Polyurethane (PU) Nanofibers Electrospinning.Excellent mechanical properties and biocompatibility, ideal for biomedical textiles.

Synergistic Effects in Composite Materials

For example, in dental restorative materials, the inclusion of quaternary ammonium compounds can impart antimicrobial properties to the composite, helping to prevent secondary caries. mdpi.com The combination of the antimicrobial action of this compound with the mechanical strength and durability of the dental resin can result in a more effective and long-lasting restoration. The positive charge of the quaternary ammonium compound can interact with the negatively charged bacterial cell membrane, leading to cell lysis, while the resin matrix provides the necessary structural integrity. mdpi.com

Furthermore, the integration of this compound with bioactive glass in bone cements or tissue engineering scaffolds could offer both antimicrobial protection and regenerative capabilities. The quaternary ammonium compound would prevent bacterial colonization, a major cause of implant failure, while the bioactive glass would promote tissue growth and integration. mdpi.com

The table below illustrates potential synergistic effects in composite materials containing this compound.

Composite MaterialComponentsSynergistic Effect
Antimicrobial Dental Composite Dental Resin + this compoundCombines the mechanical strength of the resin with the antimicrobial activity of the QAC to prevent secondary caries.
Bioactive Bone Cement Bone Cement Matrix + Bioactive Glass + this compoundProvides mechanical support, promotes bone regeneration (bioactive glass), and prevents infection (QAC).
Antimicrobial Polymer Coating Polymer Matrix + Silver Nanoparticles + this compoundThe QAC and silver nanoparticles can have a dual antimicrobial action, potentially effective against a broader range of microorganisms and reducing the likelihood of resistance.
Self-Healing Antimicrobial Material Polymer Matrix with Microcapsules containing a healing agent and this compoundThe material can repair mechanical damage (self-healing) while simultaneously releasing an antimicrobial agent to prevent infection at the damaged site.

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for their individual identification and quantification. nih.govresearchgate.net Due to the ionic and non-volatile nature of quaternary ammonium (B1175870) compounds (QACs) like BDDMA-Cl, specialized chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of BDDMA-Cl and related benzalkonium chlorides (BKCs). researchgate.netthermofisher.com Method development often focuses on reversed-phase chromatography, though challenges can arise from the strong ionic interactions between the cationic analyte and residual silanols on conventional silica-based columns. thermofisher.com To overcome this, specialized columns, such as those with cyan group modifications or end-capping, are often employed to achieve sharp, symmetrical peaks. nih.govnih.gov

Method validation is performed according to established guidelines to ensure the method is suitable for its intended purpose. iosrjournals.orgekb.eg This process typically involves assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and the limit of detection (LOD) and quantification (LOQ). cabidigitallibrary.orgaesan.gob.es

A typical HPLC method for a related compound, Benzalkonium Chloride, is detailed below:

ParameterCondition
Column Acclaim Surfactant Plus (or similar C18, CN)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., ammonium acetate, phosphate (B84403) buffer) nih.gov
Flow Rate 0.5 - 1.0 mL/min iosrjournals.org
Detection UV-Vis Diode Array Detector (DAD) at ~214-262 nm novonordiskpharmatech.com
Column Temperature 30°C

Validation studies for similar QACs have demonstrated excellent linearity with correlation coefficients (R²) values greater than 0.999 over concentration ranges of 1 mg/L to 100 mg/L. Accuracy is often confirmed through recovery studies, with results typically falling within the 98-102% range. iosrjournals.org Precision is evaluated by calculating the relative standard deviation (%RSD), which is generally required to be less than 2.0%. iosrjournals.org

Direct Gas Chromatography (GC) analysis of BDDMA-Cl is not feasible due to its salt nature and consequently low volatility. oup.comamerican.edu However, indirect GC methods involving thermal decomposition have been successfully developed. Pyrolysis GC, where the sample is heated to a high temperature in the GC injector port, causes the quaternary ammonium salt to undergo reactions like Hofmann elimination, yielding volatile tertiary amines and other products that can be separated and detected by the GC. american.edunih.gov This technique, often coupled with mass spectrometry (GC/MS), allows for the determination of both the quaternary cation and the corresponding halide anion in a single run. nih.gov

Headspace GC-MS (HS-GC/MS) offers an alternative that avoids direct injection of the non-volatile salt, thereby preventing system contamination. nih.govresearchgate.net In this technique, the sample is sealed in a vial and heated, causing volatile degradation products to partition into the headspace gas. innovatechlabs.com An aliquot of this gas is then injected into the GC-MS system for analysis. innovatechlabs.com For aromatic-substituted QACs, this method can be used to quantify degradation products like benzyl (B1604629) chloride. nih.gov This approach has shown excellent linearity (R² ≥ 0.999) and low limits of detection, around 0.01 μ g/vial for benzyl chloride. nih.gov

Ion Chromatography (IC) is a powerful and reliable method specifically used for the determination of ionic species. libretexts.org In the context of Benzyldidecylmethylammonium (B12812421) chloride, IC is the preferred method for quantifying the chloride counter-ion. oup.comnih.gov The technique separates ions based on their interaction with a stationary phase containing fixed ionic groups. libretexts.org

The method establishes the applicability of IC for determining halide ions in solutions containing quaternary ammonium compounds without interference from other components. oup.comnih.gov For chloride determination in QAC solutions, IC methods have demonstrated good linearity over concentration ranges such as 20 to 200 mg/L. oup.comnih.gov This allows for accurate confirmation of the stoichiometry of the salt and is a critical quality control parameter.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of BDDMA-Cl. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about chemical bonds and the arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. mdpi.com For BDDMA-Cl, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon skeletons, respectively.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and decyl chains, the methyl group on the nitrogen, and the terminal methyl groups of the decyl chains. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the ammonium center and the carbons of the aromatic ring and alkyl chains. nih.gov

Quantitative NMR (qNMR) is an advanced application of NMR that allows for the precise measurement of the concentration or purity of a substance. fujifilm.commestrelab.comemerypharma.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.krnih.gov By integrating the signals of BDDMA-Cl relative to a certified internal standard of known concentration, its purity can be determined with high accuracy, establishing metrological traceability. fujifilm.com This technique is valued for its universality, as it often does not require a compound-specific reference standard for quantification. mestrelab.com

A hypothetical ¹H NMR data table for Benzyldidecylmethylammonium chloride is presented below for illustrative purposes:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3-7.5m5HAromatic protons (benzyl group)
~ 4.5s2H-CH₂- (benzyl)
~ 3.3t4H-N⁺-CH₂- (decyl chains)
~ 3.1s3H-N⁺-CH₃ (methyl group)
~ 1.7m4H-N⁺-CH₂-CH₂- (decyl chains)
~ 1.2-1.4m28H-(CH₂)₇- (decyl chains)
~ 0.9t6H-CH₃ (terminal methyl of decyl chains)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The IR spectrum of BDDMA-Cl would display characteristic absorption bands confirming its key structural features. nist.govresearchgate.net These include C-H stretching vibrations from the alkyl chains and the aromatic ring, C=C stretching from the benzene (B151609) ring, and C-N stretching vibrations. researchgate.net

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. It is particularly useful for analyzing aliphatic moieties in substituted compounds as it is less sensitive to interference from water. researchgate.net For quaternary ammonium compounds, Raman spectra can show characteristic bands for the trimethylammonium substituent, for instance, which are not easily observed in IR spectra due to overlapping O-H bands. researchgate.net The discovery of the Quaternary-Ammonium-Modulated Surface-Enhanced Raman Spectroscopy (QAM-SERS) effect has also opened new avenues for the highly sensitive detection of quaternary ammonium compounds. nih.gov

Key vibrational modes expected for BDDMA-Cl are summarized below:

Wavenumber (cm⁻¹)Vibration TypeTechnique
3100-3000Aromatic C-H StretchIR, Raman
3000-2850Aliphatic C-H StretchIR, Raman
~1600, ~1490Aromatic C=C StretchIR, Raman
~1470CH₂ BendingIR, Raman
~1260C-N StretchIR, Raman
~760C-N⁺ StretchRaman researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a straightforward and rapid method for the quantitative analysis of this compound, often as a component of benzalkonium chloride (BAC) mixtures. The method is predicated on the ability of the compound's aqueous solutions to absorb light in the UV region of the electromagnetic spectrum. researchgate.netnih.gov This absorption is primarily due to the electronic transitions within the benzyl group of the molecule. Research has identified distinct absorbance maxima for BAC solutions at wavelengths of 257 nm, 262 nm, and 268 nm. researchgate.netnih.gov For quantitative determination, a wavelength of 268 nm is commonly utilized. researchgate.netnih.gov The analytical methods developed are validated according to ICH guidelines and demonstrate good linearity over specific concentration ranges, with correlation coefficients (R²) often exceeding 0.997. researchgate.netnih.gov

Beyond simple quantification, UV-Vis spectrophotometry is a valuable tool for investigating the interactions between this compound and other molecules, such as DNA. nih.gov When a small molecule interacts with DNA, changes in the UV-Vis absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity (hypochromism or hyperchromism), can be observed. nih.govresearchgate.netresearchgate.net Studies on the interaction between benzalkonium chloride and calf thymus DNA have shown an increase in UV absorption at higher surfactant concentrations. nih.gov Such spectral changes provide evidence of the binding mode and the strength of the interaction. For instance, a hypochromic effect accompanied by a red shift in the absorption band is typically indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. researchgate.net

The principles of interaction studies using UV-Vis are also applied to investigate the formation of inclusion complexes, for example, with cyclodextrins. nih.govresearchgate.net When a guest molecule like this compound is encapsulated within the hydrophobic cavity of a host molecule like β-cyclodextrin, its microenvironment changes. This change can lead to shifts in its UV-Vis absorption spectrum, often a blue shift (to a shorter wavelength), providing evidence of complex formation. nih.govanalis.com.my By monitoring absorbance changes at a fixed wavelength while varying the concentrations of the host and guest, a binding or association constant for the complex can be determined using models like the Benesi-Hildebrand equation. researchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique for the definitive identification and precise quantification of this compound. Due to the compound's quaternary ammonium structure, it is permanently charged and thus ideally suited for MS analysis, particularly when coupled with liquid chromatography (LC-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most common ionization technique for analyzing quaternary ammonium compounds like this compound. In positive ion mode ESI-MS, the pre-charged cationic nature of the molecule allows for facile ionization, yielding a prominent signal for the molecular ion [M]+. For this compound, which has a chemical formula of C28H52N+, the expected monoisotopic mass-to-charge ratio (m/z) of the cation is approximately 402.41.

ESI-MS is frequently coupled with high-performance liquid chromatography (LC) to separate different homologs from commercial benzalkonium chloride mixtures. researchgate.net For instance, in the analysis of BAC, which contains a distribution of alkyl chain lengths, LC-ESI-MS can resolve and identify each component. A study identified the molecular ions for the C12, C14, and C16 alkyl homologs at m/z 304, 332, and 360, respectively. researchgate.net This demonstrates the technique's ability to differentiate closely related structures based on their distinct molecular weights.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and for identifying metabolites of this compound in biological matrices. In an MS/MS experiment, the molecular ion of the parent compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. A common fragmentation pathway for alkyldimethylbenzylammonium compounds is the neutral loss of the benzyl group or the entire toluyl group (C7H7), resulting in a prominent tropylium (B1234903) cation fragment at m/z 91. researchgate.net Another major fragmentation involves the loss of the toluyl group to produce fragment ions corresponding to the remaining didecylmethylammonium portion of the molecule. researchgate.net

This technique is crucial for metabolite profiling, which aims to identify the biotransformation products of a compound in a biological system. google.com While specific metabolite profiling studies for this compound are not extensively detailed, research on the broader class of benzalkonium chlorides (BACs) has successfully used LC-MS/MS to detect metabolites in human urine. researchgate.net This research identified ω-hydroxy and ω-carboxylic acid metabolites of BACs, indicating that the terminal methyl group of the alkyl chains undergoes enzymatic oxidation. researchgate.net The identification of these metabolites would rely on observing the parent ions corresponding to the mass of the hydroxylated or carboxylated compound, and then confirming their structure through MS/MS fragmentation, which would show shifts in fragment masses corresponding to the modified alkyl chain.

Electrochemical Methods

Electrochemical methods offer sensitive and often low-cost approaches for the analysis and characterization of this compound. These techniques measure changes in electrical properties like potential or current to determine the concentration of the analyte or to study its physicochemical properties.

Conductometric Analysis for Micellization Studies

As a cationic surfactant, this compound self-assembles into micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). sci-hub.se Conductometric analysis is a primary technique used to determine the CMC of ionic surfactants. mdpi.com The method involves measuring the electrical conductivity of the surfactant solution as a function of its concentration.

Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. researchgate.net At the CMC, the monomers begin to aggregate into micelles. nih.gov While the micelles are charged, their mobility is lower than that of the individual monomers, and they bind a fraction of the counter-ions, leading to a change in the slope of the conductivity versus concentration plot. mdpi.comresearchgate.net The concentration at which this break in the slope occurs is identified as the CMC. researchgate.net For decylbenzyldimethylammonium chloride, a closely related compound, the CMC has been determined at various temperatures using this method. mdpi.com

Below is a table of research findings for the Critical Micelle Concentration (CMC) of decylbenzyldimethylammonium chloride at different temperatures, as determined by conductometric analysis.

Temperature (°C)Temperature (K)Critical Micelle Concentration (mmol/kg)
15288.1510.3
25298.159.9
35308.159.8
45318.1510.1
55328.1510.5
Data sourced from Garcia-Mateos et al. (1990) as presented in a study by Zieliński (2005). mdpi.com

From these conductivity measurements, other thermodynamic parameters of micellization, such as the degree of counter-ion binding and the standard free energy of micellization (ΔG⁰m), can also be estimated. mdpi.com

Potentiometric and Amperometric Methods

Potentiometric Methods measure the potential difference in an electrochemical cell under near-zero current conditions to determine analyte concentration. mdpi.com For this compound, potentiometric sensors based on ion-selective electrodes (ISEs) have been developed. nih.gov These sensors utilize a membrane that selectively interacts with the benzalkonium cation (BA+). The potential that develops across this membrane is logarithmically proportional to the concentration of the cation in the sample solution, following the Nernst equation. nih.gov A study described a benzalkonium-selective potentiometric sensor with a 3D-printed ion-selective membrane that exhibited a Nernstian response of 55 mV/decade over a concentration range of 1.0 mM to 31.0 µM, with a limit of detection of 8 µM. nih.gov Another potentiometric approach is argentometric titration, where the chloride counter-ion of the quaternary ammonium salt is titrated with silver nitrate (B79036), and the endpoint is detected using a silver ISE. thermofisher.com

Amperometric Methods measure the change in current resulting from the electrochemical oxidation or reduction of an analyte at an electrode held at a constant potential. nih.gov Amperometric biosensors have been developed for the sensitive detection of quaternary ammonium compounds, including this compound. One such sensor uses an acetylcholinesterase or butyrylcholinesterase enzyme immobilized on an electrode. The quaternary ammonium compound reversibly inhibits the enzyme, and this inhibition can be measured electrochemically, providing a signal proportional to the analyte's concentration. These biosensors can be highly sensitive, capable of reaching the low maximum residue limits imposed by regulatory bodies. Other research has explored the direct electrochemical oxidation of benzalkonium chloride on specialized electrodes like boron-doped diamond anodes, a principle that can be adapted for amperometric sensing. researchgate.netresearchgate.net

Advanced Hybrid and Hyphenated Techniques

The complexity of matrices in which this compound is found necessitates the use of advanced analytical techniques that offer high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of this compound.

LC-MS/MS and GC-MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are premier techniques for the definitive identification and quantification of this compound in complex mixtures.

LC-MS/MS is highly suited for the analysis of quaternary ammonium compounds (QACs) like this compound due to their ionic and non-volatile nature. ekb.eg This technique offers superior sensitivity and selectivity, allowing for detection at very low concentrations. researchgate.net Various liquid chromatography modes can be employed, including reversed-phase, ion-pair reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography. researchgate.net The choice of chromatographic method depends on the specific analytical challenge, such as separating the target analyte from matrix components or from other structurally similar QACs. Electrospray ionization (ESI) is a commonly used ionization technique for QACs, as they are pre-charged in solution, leading to excellent ionization efficiency. nih.gov

Gas chromatography is less straightforward for the analysis of QACs because they are non-volatile salts. xylemanalytics.com However, GC-MS can be employed through pyrolysis, where the compound is thermally degraded in the GC injector port into volatile products, which are then separated and detected. xylemanalytics.comresearchgate.net This method allows for the rapid analysis of both the quaternary ammonium cation and the corresponding halide anion in a single run. researchgate.net The resulting tertiary amine from the Hofmann elimination reaction can be separated and identified by the GC-MS system. xylemanalytics.com

ParameterLC-MS/MSGC-MS (with Pyrolysis)
Principle Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments.Thermal degradation in the injector port followed by gas chromatographic separation and mass analysis of volatile products.
Applicability Ideal for non-volatile and ionic compounds like this compound.Suitable for rapid analysis, including the counter-ion, after conversion to volatile species.
Sample Preparation Typically involves solvent extraction, potentially with solid-phase extraction for cleanup and concentration.Minimal sample preparation is often required.
Ionization Commonly Electrospray Ionization (ESI) in positive ion mode.Electron Ionization (EI) of the pyrolysis products.
Detection Limits Generally offers very low detection limits, in the ng/mL to pg/mL range.Detection limits are dependent on the efficiency of the pyrolysis and the nature of the degradation products.
Key Advantages High sensitivity, high selectivity, suitable for a wide range of complex matrices.Speed of analysis and ability to analyze the halide anion simultaneously.

Hyphenated Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic techniques can be hyphenated with separation methods for the characterization of this compound. The coupling of liquid chromatography with infrared (IR) spectroscopy (LC-IR) or Fourier-transform infrared (FTIR) spectroscopy (LC-FTIR) can provide valuable structural information. jocpr.com While less common for quantitative analysis of trace levels, LC-FTIR can be a powerful tool for identifying unknown impurities or degradation products by providing information about the functional groups present in the molecule. jocpr.com

The development of multiple hyphenation techniques, such as LC-UV-NMR-MS, offers a comprehensive approach for the deconvolution of complex mixtures, providing orthogonal information for unambiguous structure elucidation. nih.gov These advanced systems can deliver detailed insights into the chemical composition of a sample containing this compound and related substances in a single analytical run.

Purity Assessment and Trace Impurity Analysis

Ensuring the purity of this compound is critical for its intended applications. A variety of analytical methods are employed to assess its purity and to detect and quantify trace-level impurities.

For the analysis of trace impurities, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC) with UV detection is a robust method for separating and quantifying impurities that contain a chromophore, such as the benzyl group. jocpr.com A reversed-phase HPLC method can be developed to separate this compound from potential synthesis-related impurities and degradation products.

Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities associated with the synthesis of benzalkonium chlorides include:

Benzyl chloride : A reactant that may remain if the reaction does not go to completion. jocpr.com

Benzaldehyde : An oxidation product of benzyl alcohol or an impurity in the benzyl chloride starting material. jocpr.com

Benzyl alcohol : Can be present as an impurity in the starting materials. jocpr.com

Benzyldimethylamine, Benzylmethylamine, and Benzylamine (B48309) : Potential degradation products formed through the cleavage of the C-alkyl-N bond and subsequent demethylation.

The analysis of these trace impurities is crucial, as they can impact the efficacy and safety of the final product. Sensitive analytical methods, such as HPLC with a diode array detector or LC-MS/MS, are capable of detecting and quantifying these impurities at very low levels. researchgate.netjocpr.com

ImpurityPotential OriginAnalytical Method
Benzyl chlorideUnreacted starting materialHPLC-UV, GC-MS
BenzaldehydeImpurity in starting material, degradation productHPLC-UV, GC-MS
Benzyl alcoholImpurity in starting materialHPLC-UV, GC-MS
BenzyldimethylamineDegradation productLC-MS/MS, GC-MS
BenzylmethylamineDegradation productLC-MS/MS, GC-MS
BenzylamineDegradation productLC-MS/MS, GC-MS

Environmental Fate and Biogeochemical Transformations

Biodegradation Pathways and Kinetics in Environmental Compartments

The persistence of BDDMA in the environment is largely dictated by its susceptibility to biodegradation. As a member of the alkyl benzyl (B1604629) dimethyl ammonium (B1175870) chloride family, its degradation is influenced by microbial activity and various environmental factors.

Microorganism-Mediated Degradation and Metabolic Intermediates

The biodegradation of BDDMA is primarily a microbe-driven process. While specific studies on BDDMA are limited, research on analogous compounds such as benzalkonium chlorides (BACs) provides significant insights. The initial step in the aerobic degradation of BACs is the cleavage of the Calkyl-N bond, leading to the formation of benzyldimethylamine. This is followed by subsequent demethylation reactions, which yield benzylmethylamine and benzylamine (B48309). These intermediates are further transformed through deamination to form benzaldehyde, which is then rapidly converted to benzoic acid. Benzoic acid can subsequently be degraded further by various microbial metabolic pathways.

While complete mineralization to carbon dioxide and water is possible, the degradation process can sometimes lead to the formation of persistent metabolites. The specific microbial consortia present in a given environmental compartment, along with their enzymatic capabilities, play a crucial role in determining the extent and pathway of BDDMA degradation.

Influence of Environmental Factors on Degradation Rates

The rate of BDDMA biodegradation is significantly influenced by a range of environmental factors:

Temperature: As with most biological processes, temperature plays a critical role in the metabolic activity of microorganisms. Higher temperatures generally lead to increased enzymatic activity and, consequently, faster biodegradation rates, up to an optimal point beyond which microbial activity may be inhibited.

Organic Matter: The presence of organic matter can have a dual effect on BDDMA degradation. On one hand, it can serve as a primary substrate for microbial growth, potentially enhancing the co-metabolism of BDDMA. On the other hand, high concentrations of organic matter can lead to increased sorption of BDDMA, reducing its bioavailability for microbial uptake and degradation.

Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen is a critical determinant of the biodegradation pathway and rate. Aerobic degradation of QACs is generally more rapid and complete. Under anaerobic conditions, the degradation of BDDMA is expected to be significantly slower. For instance, the anaerobic aquatic metabolism half-life for DDAC has been reported to be 261 days, which is considerably longer than its aerobic half-life in flooded river water (180 days). In aerobic soil environments, the degradation of DDAC has been observed to be even slower, with a calculated half-life of 1048 days.

Table 1: Environmental Half-life of Didecyldimethylammonium Chloride (DDAC) as a Proxy for BDDMA

Environmental Compartment Condition Half-life (days)
Water Aerobic (flooded river) 180
Water Anaerobic 261
Soil Aerobic 1048
Water Hydrolysis (pH 5) 368
Water Hydrolysis (pH 7) 175-194

Sorption and Desorption Dynamics in Soils and Sediments

The mobility and bioavailability of BDDMA in the environment are heavily influenced by its interaction with solid matrices such as soils and sediments. As a cationic surfactant, BDDMA exhibits a strong affinity for negatively charged surfaces.

Adsorption Isotherms and Mechanisms on Environmental Matrices

The adsorption of BDDMA to soils and sediments can be described by various isotherm models, with the Freundlich and Langmuir models being commonly applied to similar compounds. The Freundlich isotherm is often suitable for describing adsorption on heterogeneous surfaces, which is characteristic of complex environmental matrices like soil. The Langmuir isotherm, on the other hand, assumes monolayer adsorption onto a finite number of identical sites.

Table 2: Conceptual Adsorption Isotherm Parameters for BDDMA on Environmental Matrices

Isotherm Model Parameter Description Expected Trend for BDDMA
Freundlich Kf Freundlich adsorption capacity High values, indicating strong adsorption
1/n Freundlich intensity parameter Values < 1, indicating favorable adsorption
Langmuir Qmax Maximum adsorption capacity Dependent on cation exchange capacity and organic matter content

Role of Organic Matter and Clay Minerals in Sorption

Both organic matter and clay minerals are key components of soils and sediments that govern the sorption of BDDMA.

Organic Matter: Soil and sediment organic matter possesses a high cation exchange capacity (CEC) due to the presence of deprotonated functional groups such as carboxylic and phenolic acids. This high CEC provides numerous sites for the electrostatic binding of BDDMA. Furthermore, the hydrophobic nature of organic matter facilitates partitioning and hydrophobic interactions with the nonpolar alkyl chains of the BDDMA molecule.

Clay Minerals: Clay minerals, such as kaolinite, montmorillonite, and illite, are layered aluminosilicates with a net negative charge arising from isomorphic substitution within their crystal lattice. This negative charge is balanced by exchangeable cations on the mineral surfaces and in the interlayer spaces (for swelling clays (B1170129) like montmorillonite). BDDMA can readily replace these inorganic cations through ion exchange. The specific surface area and CEC of the clay mineral will influence the extent of BDDMA sorption. For example, montmorillonite, with its high CEC and swelling capacity, is expected to exhibit a greater adsorption capacity for BDDMA compared to kaolinite, which has a lower CEC and is non-swelling.

Transport and Distribution Modeling in Aquatic and Terrestrial Systems

Understanding the transport and distribution of BDDMA is crucial for predicting its environmental concentrations and potential exposure to non-target organisms. Due to its strong tendency to sorb to solids, the movement of BDDMA in the environment is expected to be limited.

In aquatic systems, BDDMA released into the water column will rapidly partition to suspended solids and bottom sediments. This partitioning significantly reduces the concentration of freely dissolved BDDMA, which is the form most readily available for uptake by aquatic organisms. The transport of BDDMA in rivers and streams will therefore be closely associated with the transport of suspended particles.

In terrestrial systems, the leaching of BDDMA through the soil profile is expected to be minimal. Its strong adsorption to soil particles will retard its downward movement, making groundwater contamination less likely. The primary mode of transport in terrestrial environments is likely to be through surface runoff, where BDDMA is carried along with eroded soil particles.

Leaching and Runoff Potentials

Benzyldidecylmethylammonium (B12812421) chloride, as a cationic surfactant, exhibits a strong affinity for sewage sludge, sediments, and soils. nih.gov This characteristic significantly limits its mobility in the environment. Studies on structurally similar dialkyl dimethyl ammonium chloride (DDAC) compounds show high partition coefficients, indicating a strong tendency to adsorb to soil particles. nih.gov For instance, the Freundlich adsorption coefficients (Kads) for DDAC in various soil types are substantial, as detailed below.

Soil TypeFreundlich Kads Value
Sand1,095
Sandy Loam8,179
Silty Clay Loam32,791
Silt Loam30,851

Data sourced from a soil mobility study reviewed by the U.S. Environmental Protection Agency. regulations.gov

Due to this strong adsorption to soils and sediments, compounds like Benzyldidecylmethylammonium chloride are considered immobile in soil. regulations.gov Consequently, they possess a low potential for leaching into groundwater or migrating into surface waters through subsurface flow. nih.govregulations.gov

Bioaccumulation and Bioconcentration Potential

The potential for surfactants like this compound to bioaccumulate is complex due to their intrinsic property of adsorbing to surfaces and accumulating at phase interfaces. eosca.eueosca.eu This makes standard estimation methods, such as determining the octanol-water partition coefficient (log Pow), generally unsuitable for this class of chemicals. eosca.eu

However, experimental data on related quaternary ammonium compounds provide insight into their bioconcentration potential. A study on didecyldimethylammonium chloride (DDAC) in freshwater fish determined that it is not expected to pose a significant concern for bioconcentration in aquatic organisms. regulations.gov The steady-state bioconcentration factors (BCF) were measured in different tissues of bluegill sunfish.

Fish TissueSteady State Bioconcentration Factor (BCF)
Edible Tissue38x
Non-edible Tissue140x
Whole Body81x

Data from a bioconcentration study in freshwater fish. regulations.gov

These findings suggest that while the compound can be taken up by aquatic organisms, its potential to magnify through the food chain is limited, partly because compounds that biodegrade relatively quickly or are readily metabolized will not be biomagnified. eosca.eu

Photodegradation and Other Abiotic Transformation Processes

Abiotic processes, including photodegradation and hydrolysis, play a role in the ultimate fate of this compound in the environment.

Mechanisms of Photolysis in Aquatic Environments

While some related quaternary ammonium compounds are stable to direct photodegradation in pure water, the presence of other substances in natural aquatic environments can facilitate transformation. regulations.govresearchgate.net For instance, in the presence of a photosensitizer, alkyl dimethyl benzyl ammonium chloride (ADBAC) has been shown to degrade with a half-life of 7.1 days. researchgate.net

Recent research on the photodegradation of benzalkonium chloride (BAC C12), a closely related compound, in seawater reveals complex transformation mechanisms. nih.gov The degradation rate in seawater (0.0928 h⁻¹) was found to be slower than in pure water (0.132 h⁻¹). nih.gov The process is significantly influenced by the generation of reactive species. Quenching experiments have identified the dominant reactive species involved in the degradation process. nih.gov

Contribution of Reactive Species to Photodegradation:

Hydroxyl radical (·OH): Dominant species, contributing over 50%. nih.gov

Singlet oxygen (¹O₂): Contributes more than 10%. nih.gov

Halogen radicals (Cl·, Br·, ClBr·⁻): Play a significant role, contributing over 5%. nih.gov

The presence of various ions in seawater, such as chloride (Cl⁻), bromide (Br⁻), nitrate (B79036) (NO₃⁻), and metal ions (Fe³⁺, Mn²⁺, Cu²⁺), can promote the degradation by generating these reactive radicals. nih.gov Conversely, dissolved organic matter (DOM) can have a dual effect: at low concentrations, it can inhibit degradation by competing for light, while at high concentrations, it can act as a photosensitizer, promoting the transformation. nih.gov Key degradation pathways identified include the cleavage of the alkyl chain, substitution on the benzene (B151609) ring, and N-demethylation. nih.gov

Hydrolysis and Other Chemical Degradation Pathways

This compound is considered hydrolytically stable. Studies on the analogous compound DDAC have demonstrated that it is stable under abiotic and buffered conditions across an environmentally relevant pH range of 5 to 9. regulations.gov Similarly, the rate of hydrolysis for other quaternary ammonium compounds like benzyltrimethylammonium (B79724) chloride is expected to be negligible. epa.gov This stability indicates that hydrolysis is not a significant degradation pathway for this class of compounds in the environment.

Future Research Directions and Translational Perspectives

Development of Next-Generation Quaternary Ammonium (B1175870) Compounds

The landscape of QACs has evolved through several generations, each aiming to improve biocidal activity and safety. bioguardhygiene.inaldebaransistemas.combiomedpharmajournal.org The initial first-generation compounds, like benzalkonium chloride, gave way to second and third-generation formulations that offered broader antimicrobial spectrums. bioguardhygiene.inaldebaransistemas.com Fourth-generation QACs, such as didecyl dimethyl ammonium chloride, demonstrated superior germicidal performance, especially in the presence of organic loads and hard water. aldebaransistemas.com The fifth generation represents mixtures of fourth and first-generation compounds to achieve even greater efficacy under harsh conditions. bioguardhygiene.in

Current research is focused on creating novel QACs that offer enhanced antimicrobial activity while minimizing environmental persistence and toxicity. A promising approach involves the synthesis of QACs with cleavable bonds, such as carbonate linkages, which can degrade into less harmful, biodegradable components. semanticscholar.org Another innovative strategy is the development of composite biocides that covalently link a QAC with another antimicrobial agent, such as an N-chloramine. nih.gov This can result in faster bacterial inactivation and a reduced risk of resistance development. nih.gov Furthermore, researchers are exploring the replacement of the traditional alkyl chain with other hydrophobic moieties, such as zinc phthalocyanine, which has been shown to yield compounds with significantly higher antimicrobial effects against Gram-negative bacteria and improved environmental safety profiles. researchgate.net The goal of these next-generation QACs is to create potent, environmentally friendly disinfectants that can combat a wide range of pathogens, including antibiotic-resistant strains. researchgate.net

Integration of Omics Technologies in Resistance Research (e.g., Proteomics, Metabolomics, Genomics)

The rise of antimicrobial resistance necessitates a deeper understanding of the molecular mechanisms by which bacteria withstand biocides like benzyldidecylmethylammonium (B12812421) chloride. Omics technologies—genomics, proteomics, and metabolomics—are powerful tools for elucidating these complex biological responses. researchgate.net By providing a system-level view of cellular processes, these approaches can identify the genes, proteins, and metabolic pathways involved in bacterial adaptation to QAC exposure. researchgate.net

Proteomic studies, for example, can reveal changes in protein expression in bacteria exposed to sublethal concentrations of QACs, highlighting potential resistance mechanisms such as the upregulation of efflux pumps or alterations in cell envelope proteins. nih.govnih.gov Metabolomic analyses can identify shifts in metabolic pathways that allow bacteria to survive and grow in the presence of the compound. nih.gov Genomic approaches, including whole-genome sequencing of resistant strains, can pinpoint specific mutations or the acquisition of resistance genes that confer tolerance. researchgate.net The integration of these multi-omics datasets offers a comprehensive picture of the bacterial response to antimicrobial stress and can help in identifying novel targets for the development of more effective biocides or strategies to overcome existing resistance mechanisms. researchgate.net

Advanced Computational Chemistry and Machine Learning for Predictive Modeling

The development of new chemical compounds is a time-consuming and resource-intensive process. Advanced computational chemistry and machine learning are emerging as transformative tools to accelerate the design and discovery of novel QACs with desired properties. nih.gov These computational methods can predict the biological activity and potential toxicity of new molecules before they are synthesized, allowing researchers to prioritize the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a key application of machine learning in this field. researchgate.net By analyzing the chemical structures and biological activities of a large dataset of compounds, QSAR models can learn to predict the efficacy of new, untested molecules. nih.gov Machine learning algorithms, such as random forest and deep neural networks, are being used to build increasingly accurate predictive models for antimicrobial activity. researchgate.net Computational chemistry methods, such as molecular docking and molecular dynamics simulations, can provide insights into the interactions between QACs and their cellular targets at the atomic level. researchgate.net This information can be used to design new QACs with improved binding affinity and efficacy. The integration of machine learning and computational chemistry holds great promise for the rational design of next-generation QACs with enhanced performance and safety profiles. youtube.com

Sustainable Production and Lifecycle Assessment of the Compound

As the use of disinfectants like benzyldidecylmethylammonium chloride remains widespread, there is a growing need to ensure their production and disposal are environmentally sustainable. Sustainable production focuses on developing manufacturing processes that are more efficient, generate less waste, and use renewable resources. This includes exploring greener synthetic routes and optimizing reaction conditions to reduce energy consumption and the use of hazardous solvents.

Interdisciplinary Approaches for Novel Material Design and Environmental Remediation

The unique properties of this compound make it a valuable component in the design of novel functional materials. Interdisciplinary research at the intersection of chemistry, materials science, and microbiology is leading to the development of innovative antimicrobial surfaces and coatings. nih.gov By incorporating QACs into polymers, researchers can create materials that actively kill or inhibit the growth of microorganisms on contact. nih.gov These antimicrobial materials have a wide range of potential applications, from medical devices and implants to food packaging and textiles. nih.gov

The development of such materials often involves a balance between antimicrobial efficacy and material properties. For example, the hydrophilicity and hydrophobicity of the polymer matrix can influence the availability and activity of the incorporated QAC. nih.gov In the realm of environmental remediation, research is focused on designing QACs that are not only effective but also have a reduced environmental impact. This includes the development of biodegradable QACs that break down into harmless substances after their intended use, thus preventing their accumulation in the environment. semanticscholar.org Such interdisciplinary efforts are crucial for harnessing the benefits of this compound while addressing potential environmental concerns. researchgate.net

Q & A

Basic: How can researchers confirm the identity and purity of benzyldidecylmethylammonium chloride in synthesized or commercial samples?

Methodological Answer:
To confirm identity and purity, use a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). A retention time comparison against a certified reference standard (≥98% purity) is critical .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (expected m/z: 311.93 for [M-Cl]<sup>+</sup>) .
  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR should show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and decyl chain (δ 0.8–1.6 ppm, aliphatic protons) .
  • Water Content Analysis: Karl Fischer titration ensures ≤5% water content, a common impurity in hygroscopic quaternary ammonium compounds (QACs) .

Basic: What synthetic routes are validated for this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is synthesized via quaternization :

  • Reaction Protocol: React decyldimethylamine with benzyl chloride in a polar aprotic solvent (e.g., ethanol) at 60–80°C for 12–24 hours. Monitor completion via TLC or HPLC .
  • Purification: Precipitate the product by adding ethyl acetate, followed by recrystallization from acetone/water mixtures .
  • Yield Optimization: Use a 10% molar excess of benzyl chloride and maintain anhydrous conditions to minimize side reactions (e.g., hydrolysis) .

Basic: What analytical challenges arise in quantifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:
Key challenges include matrix interference and low recovery rates. Address these by:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol/acetic acid (95:5 v/v) .
  • Chromatographic Separation: Optimize mobile phase gradients (e.g., acetonitrile/ammonium acetate buffer) to resolve co-eluting contaminants .
  • Detection Sensitivity: Couple HPLC with tandem MS (HPLC-MS/MS) for trace-level detection (LOQ < 0.1 µg/L) in water or biological samples .

Advanced: What molecular mechanisms underlie the antimicrobial activity of this compound?

Methodological Answer:
The compound disrupts microbial membranes via:

  • Cationic Interaction: The positively charged quaternary ammonium group binds to negatively charged phospholipid head groups, destabilizing lipid bilayers .
  • Hydrophobic Penetration: The decyl chain inserts into lipid membranes, increasing permeability and causing cytoplasmic leakage .
  • Biofilm Inhibition: At sublethal concentrations, it interferes with quorum-sensing pathways, reducing biofilm formation in Pseudomonas aeruginosa .

Advanced: How does alkyl chain length influence the biocidal efficacy of benzalkonium chloride analogs?

Methodological Answer:
Chain length (C10 vs. C12/C14/C16) affects log P values and critical micelle concentrations (CMCs):

  • Optimal Chain Length: C10–C12 chains maximize membrane penetration while retaining solubility. This compound (C10) shows higher activity against Gram-positive bacteria than longer-chain variants (e.g., C16) .
  • Ecotoxicity Trade-off: Longer chains (e.g., C18) exhibit greater persistence in aquatic environments but reduced biodegradability .

Advanced: What methodologies assess the environmental persistence and ecotoxicological risks of this compound?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301F (manometric respirometry) to measure 28-day degradation in activated sludge. QACs with C10 chains show ~60% degradation vs. <20% for C16 analogs .
  • Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity assays (LC50: 0.5–2.0 mg/L) and algal growth inhibition tests (EC50: 0.1–0.5 mg/L) .
  • Adsorption Kinetics: Evaluate soil adsorption coefficients (Kd) via batch equilibrium experiments. Higher Kd values correlate with reduced groundwater mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.